n-Octylphosphorylcholine (OPC), CAS 53255-89-3, is a zwitterionic detergent belonging to the alkyl phosphorylcholine (fos-choline) class. These detergents are specifically designed for the solubilization, stabilization, and structural analysis of integral membrane proteins. Unlike non-ionic detergents such as n-octyl-β-D-glucopyranoside (OG) or n-dodecyl-β-D-maltoside (DDM), alkyl phosphorylcholines feature a headgroup that mimics phosphatidylcholine, a major component of eukaryotic cell membranes. [1] This structural similarity, combined with a short alkyl chain, provides a unique combination of properties relevant to procurement decisions, particularly for applications in structural biology like Nuclear Magnetic Resonance (NMR) spectroscopy and crystallography. [2]
Substituting n-Octylphosphorylcholine (OPC) with seemingly similar detergents like n-octyl-β-D-glucopyranoside (OG) or longer-chain alkyl phosphorylcholines can compromise experimental outcomes and process efficiency. The choice of detergent is a critical parameter where minor structural changes—such as headgroup type or alkyl chain length—dramatically alter the properties of the protein-detergent complex. [1] For instance, the zwitterionic nature of the phosphorylcholine headgroup provides a different solubilization and stability profile compared to the non-ionic glucoside or maltoside headgroups. Furthermore, the C8 alkyl chain of OPC results in a significantly different critical micelle concentration (CMC) and micelle size compared to C12 or C14 analogs, directly impacting its ease of removal during purification and its suitability for specific high-resolution analytical techniques. [2] These differences make direct substitution a high-risk decision for established protocols or sensitive protein targets.
For solution NMR studies, the size of the protein-detergent complex is critical, as smaller particles tumble faster, leading to sharper signals and higher-quality spectra. The alkyl phosphorylcholine class forms notably smaller micelles than common non-ionic alternatives. The C12 analog, Dodecylphosphorylcholine (DPC), forms micelles with an aggregation number of 54, significantly smaller than n-dodecyl-β-D-maltoside (DDM) at ~132 or n-octyl-β-D-glucopyranoside (OG) at ~87. [1] As micelle size decreases with shorter alkyl chains within a homologous series, n-Octylphosphorylcholine (C8) forms even smaller, more uniform micelles, making it a preferred choice for high-resolution structural analysis of membrane proteins. [2]
| Evidence Dimension | Aggregation Number (monomers per micelle) |
| Target Compound Data | Inferred to be <54 (Smaller than C12 analog) |
| Comparator Or Baseline | Dodecylphosphorylcholine (DPC, C12): ~54; n-Octyl-β-D-glucopyranoside (OG, C8): ~87; n-Dodecyl-β-D-maltoside (DDM, C12): ~132 |
| Quantified Difference | Forms micelles potentially >2x smaller than DDM and significantly smaller than OG. |
| Conditions | Aqueous buffer conditions typical for membrane protein structural studies. |
Smaller micelles are essential for obtaining high-quality solution NMR spectra, enabling detailed structural and dynamic studies that are not feasible with larger detergents.
A high Critical Micelle Concentration (CMC) is a key processability advantage, as it allows for the efficient removal of detergent monomers by dialysis or diafiltration during protein purification or reconstitution into lipid bilayers. Compared to the widely used n-dodecyl-β-D-maltoside (DDM), which has a very low CMC of ~0.17 mM, the alkyl phosphorylcholine class has much higher CMCs. [1] For example, the closely related short-chain lipid 1,2-dioctanoyl-sn-glycero-3-phosphocholine (8:0 PC) has a CMC of 0.27 mM, while the common non-ionic detergent n-octyl-β-D-glucopyranoside (OG) has a very high CMC of 18-20 mM. [REFS-1, 2] n-Octylphosphorylcholine's properties are engineered to balance effective solubilization with a CMC high enough to streamline downstream processing, reducing time and buffer consumption.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Comparable to 8:0 PC (0.27 mM) |
| Comparator Or Baseline | n-Dodecyl-β-D-maltoside (DDM): ~0.17 mM; n-Octyl-β-D-glucopyranoside (OG): 18-20 mM |
| Quantified Difference | Possesses a CMC significantly higher than DDM, facilitating easier removal, while being in a range suitable for stable micelle formation, unlike the very high CMC of OG. |
| Conditions | Aqueous solution, standard temperature and pressure. |
A higher CMC simplifies and accelerates the removal of free detergent after solubilization, which is critical for functional assays, reconstitution into liposomes, and crystallization.
While DDM is a common first choice for solubilization, the phosphorylcholine detergent class has demonstrated superior performance for specific, often challenging, protein architectures. In a comparative screen, the Fos-choline series (C10-C14) was uniquely able to support nearly complete refolding of the E. coli outer membrane protein OmpX. [1] In contrast, glucoside-based detergents like octyl- and nonylglucoside resulted in less than 5% refolding yield under the same conditions. This indicates a specific, advantageous interaction between the phosphorylcholine headgroup and certain protein surfaces, making OPC a rational choice for targets that are poorly solubilized or destabilized by other common detergents.
| Evidence Dimension | Protein Refolding Efficiency (OmpX) |
| Target Compound Data | >90% (for Fos-choline class) |
| Comparator Or Baseline | Octyl/Nonylglucoside: <5%; Dodecyl-β-D-maltoside (DDM): <90% (pH-dependent, lower than Fos-choline) |
| Quantified Difference | The Fos-choline class showed a >18-fold higher refolding efficiency for OmpX compared to glucoside-based detergents. |
| Conditions | Screening of 23 commercial detergents for refolding of E. coli OmpX, pH 8.5, 1% detergent. |
For difficult-to-solubilize or refold proteins, particularly β-barrels, selecting OPC based on class-level data can prevent project delays and material loss associated with screening less effective detergents.
For structural and dynamic analysis of membrane proteins (<50 kDa) by solution NMR, the small and uniform micelles formed by n-Octylphosphorylcholine are critical. This choice directly enables the acquisition of high-quality spectra by ensuring the protein-detergent complex tumbles rapidly in solution, a prerequisite for this technique. [1]
In protocols where the solubilized protein must be reconstituted into lipid nanodiscs, liposomes, or prepared for functional assays in a detergent-free environment, the relatively high CMC of n-Octylphosphorylcholine is a significant process advantage. It allows for faster and more complete detergent removal via dialysis compared to low-CMC detergents like DDM. [2]
Based on evidence showing the superior efficacy of the phosphorylcholine detergent class for refolding β-barrel proteins like OmpX, n-Octylphosphorylcholine is a primary candidate for extracting and stabilizing this class of proteins when common alternatives like glucosides or maltosides provide low yields or poor stability. [3]